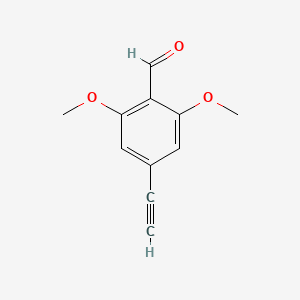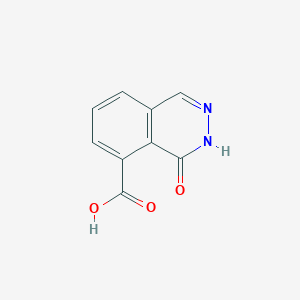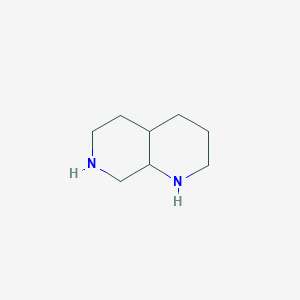
(4AS,8aR)-1,2,3,4,4a,5,6,7,8,8a-Decahydro-1,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound It is a fully hydrogenated derivative of 1,7-naphthyridine, which consists of two fused pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decahydro-1,7-naphthyridine can be synthesized through the reduction of 1,7-naphthyridine. One common method involves the use of sodium and ethanol as reducing agents . Another approach is the reduction of 1,7-naphthyridine using platinum oxide in an acidic solution, which yields a mixture of trans- and cis-decahydro-1,7-naphthyridine .
Industrial Production Methods
While specific industrial production methods for decahydro-1,7-naphthyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Decahydro-1,7-naphthyridine can undergo various chemical reactions, including:
Reduction: Further reduction can be achieved using strong reducing agents.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium and ethanol, or platinum oxide in acidic conditions, are commonly used.
Substitution: Reagents such as alkyl halides can be used for N-alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce N-alkylated derivatives .
Aplicaciones Científicas De Investigación
Decahydro-1,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique properties.
Biological Research: Its derivatives are explored for their interactions with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of decahydro-1,7-naphthyridine and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed pharmacological effects. For example, certain derivatives may inhibit enzymes involved in cancer cell proliferation or modulate immune responses .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridine: Another nitrogen-containing heterocycle with similar structural features but different reactivity and applications.
1,6-Naphthyridine: Known for its pharmacological activities, including anticancer and antimicrobial properties.
1,8-Naphthyridine: Used in medicinal chemistry and materials science for its diverse biological activities and photochemical properties.
Uniqueness
Decahydro-1,7-naphthyridine is unique due to its fully hydrogenated structure, which imparts different chemical and physical properties compared to its partially hydrogenated or non-hydrogenated counterparts
Propiedades
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYWYIBCMNHXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC2NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)
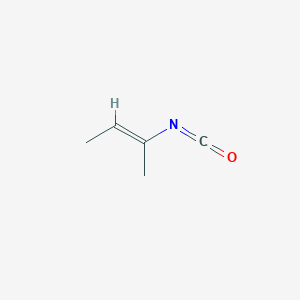
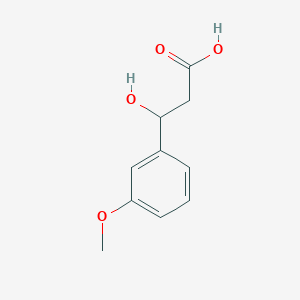
amine](/img/structure/B13513782.png)
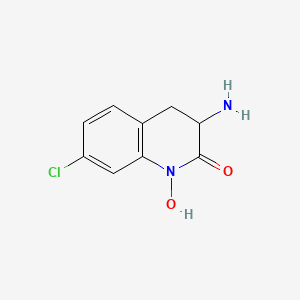
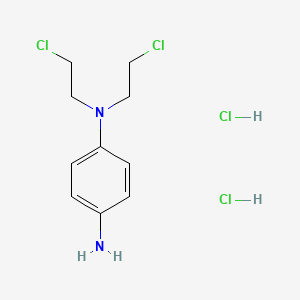
![2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid](/img/structure/B13513800.png)
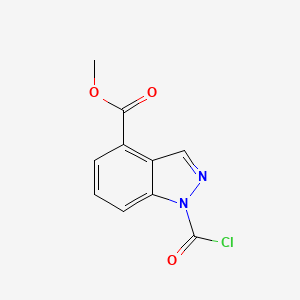
![1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13513810.png)
